

Delcasertib BMS-875944 investigational drug

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Delcasertib

CAS No.: 949100-39-4

Cat. No.: S1793391

[Get Quote](#)

Drug Profile and Mechanism of Action

Delcasertib is a potent and selective **δ -protein kinase C (δ -PKC) inhibitor** investigated as an adjunct therapy to reduce reperfusion injury in patients undergoing primary percutaneous coronary intervention (PCI) for **acute myocardial infarction** [1] [2].

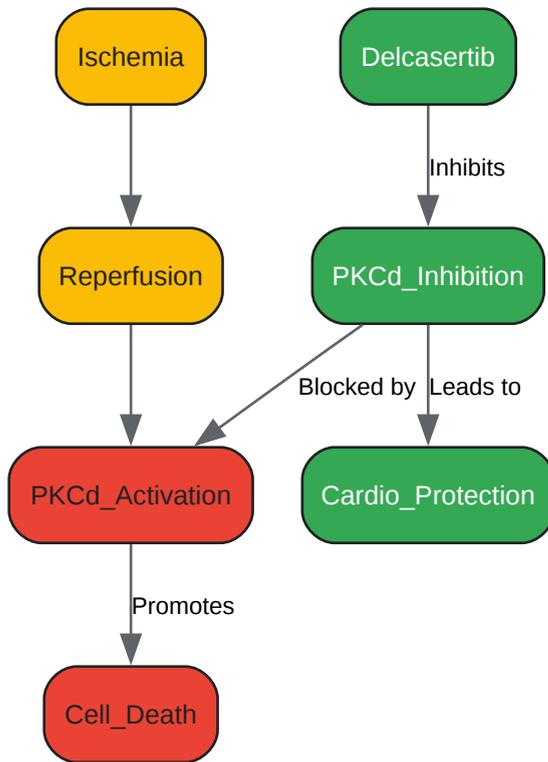
The drug is a synthetic peptide with a unique bifunctional design [1] [3] [4]:

- **Cargo Peptide:** The sequence CSFNSYELGSL, derived from the δ V1-1 portion of δ -PKC, is responsible for the selective inhibitory activity.
- **Carrier Peptide:** The sequence CYGRKKRRQRRR, derived from the HIV-1 TAT protein, acts as a cell-penetrating delivery system.

These components are conjugated via a disulfide bond, facilitating efficient cellular uptake and release of the active cargo inside target cells like cardiac myocytes and endothelial cells [4].

Mechanism of Action: During a heart attack, blood flow restoration (reperfusion) can paradoxically cause additional damage to heart tissue. δ -PKC activation is a key mediator of this reperfusion injury, promoting cell death (apoptosis and necrosis). **Delcasertib** inhibits the translocation of δ -PKC, disrupting its pro-death signaling and protecting mitochondria, thereby reducing infarct size and improving cardiac function in preclinical models [1].

The diagram below illustrates the mechanism of **Delcasertib** in mitigating myocardial reperfusion injury.



[Click to download full resolution via product page](#)

*Mechanism of **Delcasertib** in Ischemia-Reperfusion Injury*

Clinical Development and Trial Data

Delcasertib reached Phase 2 clinical trials but its development was halted after it failed to demonstrate efficacy in a large, controlled study [1] [2].

The key study was the **PROTECTION AMI Randomized Controlled Trial** [2]. This was a multicenter, double-blind trial that enrolled patients presenting within 6 hours of an ST-segment elevation myocardial infarction (STEMI), primarily anterior MI.

Trial Parameter	Details
ClinicalTrials.gov ID	NCT00785954 [2]

Trial Parameter	Details
Phase	2b [2]
Patient Population	Anterior STEMI (n=1,010); Inferior STEMI (exploratory, n≤166) [2]
Treatment Regimen	Intravenous infusion initiated <i>before</i> PCI and continued for approximately 2.5 hours [2]
Doses Investigated	Placebo, Delcasertib 50 mg/h, 150 mg/h, and 450 mg/h [2]
Primary Endpoint	Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [2]

Trial Outcome	Result
Primary Endpoint	No significant difference in infarct size between any Delcasertib dose group and the placebo group [2].
Secondary Endpoints	No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [2].
Conclusion	Selective δ -PKC inhibition with Delcasertib did not reduce biomarkers of myocardial injury in contemporary PCI practice [2].

Experimental Protocols and Preclinical Data

For research purposes, detailed experimental data from preclinical studies is available. The following table summarizes a key pharmacokinetic and tissue distribution study in rats [4].

Study Aspect	Protocol Details
Animal Model	Six-week-old male Crl:CD(SD) rats [4]
Dosage	1 mg/kg [4]

Study Aspect	Protocol Details
Administration	Single intravenous bolus via the femoral vein [4]
Tissue Analysis	Measured using ¹⁴ C-labeled or ¹²⁵ I-labeled Delcasertib [4]
Key Findings	Rapid delivery to tissues (heart: 1.21 µg eq/g tissue); quick clearance from systemic circulation; uptake mediated by TAT carrier; effective delivery into cardiac myocytes and endothelial cells within 1 minute [4].

In Vitro Considerations: **Delcasertib** is typically dissolved in DMSO for *in vitro* assays. One supplier notes a solubility of ≥ 100 mg/mL (34.72 mM) in DMSO, but advises caution due to the hygroscopic nature of DMSO impacting solubility [3].

Research Applications and Context

Despite the clinical trial setback, **Delcasertib** remains a valuable tool compound for basic research. Its highly selective mechanism makes it useful for:

- **Studying δ -PKC Pathways:** Investigating the specific role of the δ isoform of PKC in various cellular processes, particularly in models of ischemia-reperfusion injury in the heart and other organs.
- **Developing Peptide Therapeutics:** Serving as a prototype for designing cell-penetrating peptide-drug conjugates.
- **Exploring Heart Failure Mechanisms:** Research into calcium handling and myocardial protection remains a high priority, as noted in recent scientific reviews [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY delcasertib [guidetopharmacology.org]

2. Inhibition of delta-protein kinase C by delcasertib as an ... [pubmed.ncbi.nlm.nih.gov]
3. Delcasertib (KAI-9803) | δ PKC Inhibitor [medchemexpress.com]
4. | PKC | CAS 949100-39-4 | Buy Delcasertib from Supplier... Delcasertib [invivochem.com]
5. Targeting Calcium Regulation for Heart Failure and Arrhythmia ... [ovid.com]

To cite this document: Smolecule. [Delcasertib BMS-875944 investigational drug]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1793391#delcasertib-bms-875944-investigational-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com